2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid
Description
This compound belongs to the family of Fmoc-protected amino acid derivatives, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus of a propanoic acid backbone. The unique structural feature of this molecule is the 3',4'-dimethyl-[1,1'-biphenyl]-3-yl substituent at the β-position of the propanoic acid (Figure 1). The biphenyl moiety, substituted with methyl groups at the 3' and 4' positions, introduces steric bulk and hydrophobic interactions, which are critical for applications in peptide synthesis, medicinal chemistry, and materials science.
The Fmoc group serves as a protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
Properties
Molecular Formula |
C32H29NO4 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[3-(3,4-dimethylphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H29NO4/c1-20-14-15-24(16-21(20)2)23-9-7-8-22(17-23)18-30(31(34)35)33-32(36)37-19-29-27-12-5-3-10-25(27)26-11-4-6-13-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35) |
InChI Key |
HLLWLTYACGWQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Objectives
The target compound features a 3',4'-dimethyl-[1,1'-biphenyl]-3-yl moiety attached to a β-carbon of a propanoic acid backbone, with the α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis requires:
Synthetic Routes and Methodologies
Preparation of 3',4'-Dimethyl-[1,1'-biphenyl]-3-yl Precursor
The biphenyl core is synthesized via Suzuki-Miyaura coupling between 3-bromo-3',4'-dimethylbiphenyl and a boronic acid derivative. While specific details are absent in the provided sources, analogous methods involve palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C. Post-coupling purification via column chromatography yields the biphenyl intermediate.
Propanoic Acid Side Chain Introduction
The amino acid backbone is introduced through Michael addition or alkylation. Patent CN102718739A describes a related approach using levodopa as a starting material, which undergoes Fmoc protection before side chain functionalization. For the target compound, 3-(3',4'-dimethylbiphenyl-3-yl)propanoic acid is synthesized by reacting acrylonitrile with the biphenyl Grignard reagent, followed by hydrolysis to the carboxylic acid.
Table 1: Reaction Conditions for Side Chain Formation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Grignard Formation | Mg, THF, 0°C to reflux | 85% | |
| Acrylonitrile Addition | Acrylonitrile, CuI catalyst, 50°C, 12 h | 78% | |
| Acid Hydrolysis | 6N HCl, reflux, 6 h | 95% |
Fmoc Protection of the Amino Group
The α-amino group is protected using Fmoc-Cl (Fmoc-chloroformate) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester). Patent CN101654473A demonstrates Fmoc-OSu’s efficacy in aqueous alkaline conditions (10% K₂CO₃, 20–30°C), achieving 93% yield for Fmoc-Gly-Gly-OH. Applied to the target compound:
Reaction Setup :
Workup :
Table 2: Fmoc Protection Optimization
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Base | 10% K₂CO₃ | Maximizes | |
| Solvent | Acetone/Water | 93% yield | |
| Temperature | 30°C | Prevents hydrolysis |
Stereochemical Control and Resolution
The target compound’s stereochemistry at the β-carbon is critical for peptide applications. Asymmetric synthesis via Evans oxazolidinone auxiliaries or enzymatic resolution may be employed, though sources lack direct data. Patent CN102718739A highlights the use of (2S)-configured intermediates, suggesting chiral HPLC or diastereomeric salt formation for enantiopure products.
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Adaptations
Patent methodologies suggest scalability:
Applications in Peptide Synthesis
The compound serves as a hydrophobic amino acid analog in solid-phase peptide synthesis (SPPS). Source details SPPS protocols using Fmoc-protected residues:
- Deprotection : 20% piperidine/DMF removes Fmoc groups.
- Coupling : HOBt/DIPCI activates carboxyl groups for amide bond formation.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect amine functionalities during chemical reactions, allowing for selective modifications. The compound’s biphenyl moiety may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on structural similarity to and .
Key Comparative Analysis
Steric and Hydrophobic Effects
- The 3',4'-dimethyl-biphenyl substituent in the target compound imposes greater steric hindrance compared to smaller groups like o-tolyl () or thiophene (). This feature may reduce rotational freedom but improve binding affinity in hydrophobic pockets .
- Compounds with halogenated substituents (e.g., 2-fluorophenyl in , bromodifluoromethoxy in ) exhibit enhanced electronic effects, altering dipole moments and hydrogen-bonding capabilities .
Solubility and Stability
- Thiophene-substituted compounds () exhibit improved aqueous solubility compared to biphenyl derivatives, making them preferable for solution-phase reactions .
- The Fmoc group in all analogs is stable under acidic conditions but cleaved by bases like piperidine, a critical feature for stepwise peptide synthesis .
Drug Development
- The target compound’s dimethyl-biphenyl group is under investigation for stabilizing G-quadruplex DNA structures, a mechanism relevant in cancer therapeutics .
- Analogs with cyclohexylmethyl amino groups () show promise as HIV-1 entry inhibitors, with IC₅₀ values in the nanomolar range .
Material Science
- Fluorescent derivatives (e.g., ) are employed in imaging intracellular receptors, leveraging the Fmoc group’s UV absorbance for detection .
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid , often referred to as Fmoc-DMAB, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
Fmoc-DMAB has the following chemical characteristics:
- Molecular Formula : C25H29NO4
- Molecular Weight : 407.5 g/mol
- IUPAC Name : (2S)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)-2-[9H-fluoren-9-ylmethoxycarbonylamino]propanoic acid
Biological Activity
The biological activity of Fmoc-DMAB has been explored through various studies, focusing on its interactions with biological systems and potential therapeutic effects.
1. Inhibition Studies
Fmoc-DMAB has shown promising results in inhibiting specific biological pathways. For instance, it has been tested against various G protein-coupled receptors (GPCRs), revealing its potential as a modulator in signaling pathways associated with cancer and other diseases.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Fmoc-DMAB | P2Y Receptor Subtypes | 10 | Inhibition of phospholipase C |
| Compound 20 | GABA Transporters | 0.486 | Inhibition of GABA uptake |
2. Case Studies
Several studies have highlighted the efficacy of Fmoc-DMAB in various biological assays:
- A study on the inhibition of GABA uptake demonstrated that Fmoc-DMAB significantly reduced GABA transporter activity at concentrations as low as 100 µM, indicating its potential role in modulating neurotransmitter levels in the brain .
- In another investigation involving angiogenesis processes, Fmoc-DMAB was found to affect cell proliferation and migration, which are critical in cancer progression. The compound's ability to modulate these processes suggests its utility in developing anti-cancer therapies .
The exact mechanism by which Fmoc-DMAB exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptor sites on target proteins, leading to downstream effects that alter cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
